molecular formula C12H8F3N3 B1325046 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile CAS No. 910037-17-1

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Cat. No.: B1325046
CAS No.: 910037-17-1
M. Wt: 251.21 g/mol
InChI Key: RHTYRUPBJDKBMM-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS Registry Number: 910037-17-1) is an organic compound with the molecular formula C12H8F3N3 and a molecular weight of 251.21 g/mol . This chemical features a benzonitrile group linked to a 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring, a structure of significant interest in advanced chemical research and development . The compound has a calculated density of 1.293 g/cm³ and a melting point of 101-103°C . Researchers value this compound and its derivatives as key intermediates in pharmaceutical and agrochemical discovery. The presence of the trifluoromethyl (CF3) group is particularly important in medicinal chemistry, as this functional group is known to enhance the properties of drug molecules, including their metabolic stability, lipophilicity, and binding affinity . In the past two decades, numerous U.S. FDA-approved drugs have incorporated the trifluoromethyl group as a critical pharmacophore, underscoring its relevance in developing new therapeutic agents . As such, this chemical serves as a valuable building block for synthesizing novel compounds for biological activity screening. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTYRUPBJDKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640367
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
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Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-17-1
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized through condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones bearing trifluoromethyl groups.

  • Key Starting Material: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one
  • Reaction Type: One-step cyclocondensation with methylhydrazine to yield a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles.
  • Yield: High-yielding, practical method reported with efficient regioisomer separation based on boiling point and pressure analysis.
  • Reference: Enamine et al. demonstrated this method as a scalable and practical route to functionalized pyrazoles with trifluoromethyl groups at the 3rd or 5th position.

Functionalization to Attach Benzonitrile

The 5-position of the pyrazole ring is functionalized to introduce the benzonitrile substituent, typically via:

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura or Buchwald-Hartwig type couplings using halogenated pyrazole intermediates and benzonitrile boronic acids or equivalents.
    • Catalysts: Palladium-based catalysts under inert atmosphere.
    • Solvents: Polar aprotic solvents such as DMF or dioxane.
    • Conditions: Elevated temperatures (80–110 °C) with bases like potassium carbonate.
  • Alternative Route: Direct nucleophilic aromatic substitution or metalation of the pyrazole ring followed by reaction with benzonitrile derivatives.

Purification and Characterization

  • Purification: Flash chromatography using cyclohexane/ethyl acetate gradients or recrystallization.
  • Characterization:
    • NMR (1H, 13C) to confirm substitution pattern and purity.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • IR spectroscopy to verify functional groups (e.g., nitrile stretch near 2228 cm⁻¹).
    • X-ray crystallography for definitive structural confirmation when available.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Pyrazole ring formation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methylhydrazine One-step cyclocondensation, reflux >85 Regioisomeric mixture separated by distillation
2 Cross-coupling (Suzuki) Halogenated pyrazole + benzonitrile boronic acid Pd catalyst, K2CO3, DMF, 90 °C, 12 h 70–90 Requires inert atmosphere, careful control of temperature
3 Purification Crude product Flash chromatography - Cyclohexane/ethyl acetate gradient

Research Findings and Optimization Notes

  • Regioselectivity: The initial pyrazole formation yields regioisomers; separation is critical for obtaining the desired 1-methyl-3-(trifluoromethyl) isomer. Boiling point vs. pressure diagrams assist in efficient separation.
  • Catalyst Selection: Palladium catalysts with appropriate ligands improve coupling efficiency and reduce side reactions.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are essential for tracking reaction progress and purity.
  • Scalability: The described methods are amenable to scale-up with continuous flow chemistry enhancing reproducibility and yield.
  • Functional Group Compatibility: The trifluoromethyl and nitrile groups are stable under the reaction conditions, allowing for diverse downstream modifications.

Chemical Reactions Analysis

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Enzymes
One of the prominent applications of this compound is its role as an inhibitor of the enzyme monoamine oxidase B (MAO-B). Research indicates that derivatives of pyrazole compounds exhibit selective inhibition properties, which can be beneficial in treating neurodegenerative diseases such as Parkinson's disease. For example, a study demonstrated that certain analogs of this compound showed high selectivity for MAO-B with IC50 values in the nanomolar range, indicating strong potential for therapeutic development .

Case Study: Lead Optimization
In a lead optimization study involving 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides, researchers found that these compounds improved memory in rodent models. The optimized compounds displayed favorable pharmacokinetic profiles and selectivity for MAO-B over MAO-A, showcasing the relevance of pyrazole derivatives in cognitive enhancement therapies .

Agrochemical Applications

Pesticide Development
The trifluoromethyl group in 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile enhances its lipophilicity and biological activity, making it a candidate for developing new agrochemicals. Studies have shown that similar pyrazole derivatives exhibit fungicidal and herbicidal properties, suggesting that this compound could be explored for agricultural applications .

Materials Science Applications

Synthesis of Functional Materials
The structural characteristics of this compound allow it to serve as a building block in synthesizing functional materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal and mechanical properties. Researchers are investigating its use in creating advanced composites for electronics and coatings .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryMAO-B InhibitionHigh selectivity; potential for neurodegenerative disease treatment
AgrochemicalsPesticide DevelopmentExhibits fungicidal properties; potential for agricultural use
Materials ScienceFunctional Materials SynthesisEnhances properties in polymer composites

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to modulation of their activity. This interaction can result in the inhibition or activation of various enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile is reflected in its analogs, which vary in substituents on the benzene or pyrazole rings. Below is a detailed comparison:

1,3,4-Oxadiazole Derivatives

Six 1,3,4-oxadiazole derivatives () share the 1-methyl-3-trifluoromethylpyrazole core but differ in substituents on the oxadiazole ring. Key differences include:

  • Functional groups : Thioether, acetonitrile, allyl, chlorothiazole, and fluorobenzyl substituents.
  • Physical properties : Melting points range from 77–114°C, with yields varying widely (27.7–83.3%). For example, the acetonitrile-substituted analog (compound 2) has a low yield (27.7%) and a melting point of 81–82°C, likely due to steric hindrance from the nitrile group .
  • Applications : These derivatives are explored for antimicrobial and anticancer activities, leveraging the oxadiazole ring’s bioisosteric properties .
Compound (Oxadiazole Derivatives) Substituent Yield (%) Melting Point (°C)
1 4-Bromobenzylthio 83.3 113–114
2 Thioacetonitrile 27.7 81–82
3 Allylthio 78.4 77–78

Nitrile-Containing Analogs

  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ():

    • Features an azido group on the pyrazole ring instead of trifluoromethyl.
    • Synthesized via triazenylpyrazole precursors with high yields (88–96%) and a melting point of 94.1–95.4°C .
    • Applications: Click chemistry intermediates due to the azide-nitrile synergy .
  • Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate ():

    • Replaces benzonitrile with an ethyl acetate group.
    • Molecular weight: 236.19 g/mol, lower than the target compound (inferred ~267 g/mol).
    • Used as an API intermediate with ≥97% purity .

Benzene-Ring Modified Analogs

  • Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate ():

    • Substitutes nitrile with a methyl ester.
    • Molecular weight: 284.238 g/mol.
    • Applications: Ester derivatives are precursors for hydrolysis to carboxylic acids .
  • 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde ():

    • Replaces nitrile with an aldehyde group.
    • Utilized in condensation reactions for drug discovery .

Complex Organoboron Ligands

  • 1-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)isoquinoline-biphenylboron complexes (): The pyrazole acts as a bidentate ligand in photoactive organoboron compounds. Exhibits photoinduced electron transfer (PET), useful in optoelectronics .

Pyrazole-Propenenitrile Hybrids

  • 2-(Z)-2-[(Z)-Benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile ():
    • Contains a propenenitrile chain and a chloropyridine group.
    • Higher molecular weight (402.76 g/mol) and predicted acidity (pKa = -4.08) due to electron-withdrawing groups .

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitrile) enhance thermal stability and reactivity.
  • Bulky substituents (e.g., azido, oxadiazole) reduce synthetic yields but expand functional diversity .

Synthetic Viability :

  • Azido derivatives achieve higher yields (up to 96%) compared to oxadiazoles (as low as 27.7%) .

Applications: Nitriles are pivotal in medicinal chemistry (e.g., kinase inhibitors), while organoboron complexes are emerging in materials science .

Biological Activity

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H10F3N3
  • Molecular Weight : 283.24 g/mol
  • CAS Number : 910037-17-1
  • Melting Point : 101-103 °C
  • Boiling Point : 372.8 °C (predicted)
  • Density : 1.29 g/cm³

Antitumor Activity

Recent studies have indicated that compounds containing the trifluoromethyl group, similar to this compound, exhibit significant antitumor properties. For instance, the incorporation of trifluoromethyl groups has been shown to enhance cytotoxicity against various cancer cell lines:

CompoundIC50 (µM)Cell Line
Example A1.61 ± 1.92A431 (skin cancer)
Example B1.98 ± 1.22Jurkat (leukemia)

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like trifluoromethyl increases the potency of these compounds by enhancing their interaction with cellular targets .

Antimicrobial Activity

The biological activity of pyrazole derivatives, including the compound , has been explored for antimicrobial properties. Trifluoromethyl-substituted pyrazoles have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These findings suggest that the trifluoromethyl group may play a crucial role in enhancing antimicrobial efficacy by altering the lipophilicity and electronic properties of the compound .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation.
  • Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : The trifluoromethyl group may influence signaling pathways critical for cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethylated pyrazoles, including this compound, in preclinical models:

  • Study Design : Mice were treated with varying doses of the compound.
  • Results : Significant tumor regression was observed in treated groups compared to controls, with minimal toxicity noted at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via copper-catalyzed cycloaddition or nucleophilic substitution. For example, triazenylpyrazole precursors react with azido(trimethyl)silane in methylene chloride at 0–50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). Yields improve with extended reaction times (88% at 3 h vs. 96% at 16 h) .
  • Key Parameters : Solvent choice (THF/water mixtures for solubility), temperature control (0°C for azide stability), and acid catalysis (trifluoroacetic acid for protonation) are critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks at δ 2.42 ppm (CH3), 7.61–7.78 ppm (aromatic protons), and 149.6 ppm (Cq) confirm substituent positions .
  • HRMS : Exact mass matching (e.g., calculated 224.0805 vs. observed 224.0803) validates molecular formula .
  • IR Spectroscopy : Bands at 2228 cm⁻¹ (C≡N stretch) and 2121 cm⁻¹ (N₃ stretch) indicate functional groups .

Q. What solvent systems are optimal for recrystallization or chromatography?

  • Purification : Flash chromatography with cyclohexane/ethyl acetate (0–35% gradient) achieves >95% purity. For polar derivatives, THF/water mixtures (1:1) enhance solubility during click chemistry reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Mechanistic Insight : Steric and electronic effects dictate substituent positions. For example, trifluoromethyl groups at C3 stabilize the pyrazole ring via electron-withdrawing effects, directing azide or triazole coupling to C5 .
  • Experimental Design : Use substituent-specific catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) and monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported yields for similar pyrazole derivatives?

  • Case Study : Inconsistent yields (e.g., 38.4% for oxadiazole hybrids vs. 96% for triazoles) arise from side reactions (e.g., hydrolysis of nitrile groups). Mitigate by optimizing stoichiometry (7.5 equiv azide) and inert atmospheres .
  • Validation : Replicate protocols with inline FTIR to track intermediate formation and minimize byproducts .

Q. How can computational modeling predict the compound’s reactivity in hybrid molecule synthesis?

  • Approach : Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of the trifluoromethyl group favors interactions with electron-rich triazoles .
  • Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data to refine models .

Methodological Challenges

Q. What are the limitations of current characterization techniques for detecting trace impurities?

  • Issue : Low-level byproducts (e.g., decyanated derivatives) may evade detection via standard NMR.
  • Solution : Use hyphenated techniques like LC-HRMS or MALDI-TOF to identify impurities at <0.1% levels .

Q. How to design bioactivity studies for pyrazole-based hybrids?

  • Protocol : Synthesize derivatives with variable substituents (e.g., oxadiazole or triazole moieties) and screen against bacterial/fungal strains. For example, 1,3,4-oxadiazole hybrids show MIC values of 8–32 µg/mL against S. aureus .
  • Data Interpretation : Correlate logP values (calculated via HPLC) with membrane permeability to explain bioactivity trends .

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